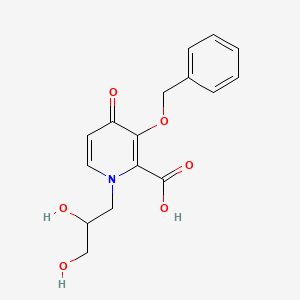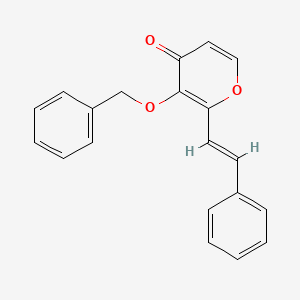
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid is a complex organic compound with a unique structure that combines a tert-butoxycarbonyl (Boc) protected amine group and a hydroxyadamantane moiety
Mécanisme D'action
Target of Action
The primary target of Boc-3-Hydroxy-1-adamantyl-L-glycine is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a crucial role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .
Mode of Action
Boc-3-Hydroxy-1-adamantyl-L-glycine acts as a potent and selective reversible inhibitor of DPP-4 . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels .
Biochemical Pathways
By inhibiting DPP-4, Boc-3-Hydroxy-1-adamantyl-L-glycine affects the incretin system , a group of metabolic hormones that stimulate a decrease in blood glucose levels . The inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn stimulate insulin secretion, inhibit glucagon release, and consequently reduce blood glucose levels .
Pharmacokinetics
Boc-3-Hydroxy-1-adamantyl-L-glycine is absorbed rapidly after oral administration and has a pharmacokinetic profile compatible with once-daily dosing . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability .
Result of Action
The molecular and cellular effects of Boc-3-Hydroxy-1-adamantyl-L-glycine’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and thus increasing incretin hormone levels, it promotes insulin secretion, inhibits glucagon release, and ultimately leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .
Analyse Biochimique
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong bases and protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The Boc-protected amine can be reduced to form the free amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce free amines.
Applications De Recherche Scientifique
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid: Similar structure but lacks the Boc protection.
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(adamantan-1-yl)acetic acid: Similar structure but lacks the hydroxy group.
Uniqueness
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid is unique due to the combination of the Boc-protected amine and the hydroxyadamantane moiety
Propriétés
IUPAC Name |
(2R)-2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12-,16?,17?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCKDSNFBFHSHC-JGCLWBMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361442-00-4 |
Source


|
| Record name | (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the research presented in the paper "A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine"?
A1: This paper [] details a new method for synthesizing (S)-N-Boc-3′-hydroxyadamantylglycine, which is another name for (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid. The significance lies in the method being described as "facile and economic" []. This suggests the researchers have potentially developed a more efficient and cost-effective way to produce this compound compared to previously established methods. This could be impactful for research and potentially for large-scale production if the compound proves useful in pharmaceutical or other applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)


